REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]([CH2:9][C:10](OC)=[O:11])#[N:8]>CC(OC)(C)C>[N:1]1([C:10](=[O:11])[CH2:9][C:7]#[N:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Name
|
|
Quantity
|
66 μL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A nitrogen inerted reactor equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser, nitrogen inlet
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 12 to 18 hours
|
Duration
|
15 (± 3) h
|
Type
|
ADDITION
|
Details
|
MtBE (33 mL) is added over ca. 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
is slowly cooled below 50° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to near ambient temperature
|
Type
|
ADDITION
|
Details
|
After complete MtBE addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction is cooled
|
Type
|
STIRRING
|
Details
|
with stirring to ca. 0° C
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected via filtration
|
Type
|
WASH
|
Details
|
the cake is washed with additional MtBE (ca. 40 mL)
|
Type
|
CUSTOM
|
Details
|
The solid is dried under vacuum at ca. 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 139 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |